molecular formula C12H15NO4 B12007949 Butyl 1,3-benzodioxol-5-ylcarbamate

Butyl 1,3-benzodioxol-5-ylcarbamate

Cat. No.: B12007949
M. Wt: 237.25 g/mol
InChI Key: DBEHLLRESYVTFD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 1,3-benzodioxol-5-ylcarbamate typically involves the reaction of 1,3-benzodioxole with butyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Butyl 1,3-benzodioxol-5-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Butyl 1,3-benzodioxol-5-ylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of butyl 1,3-benzodioxol-5-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 1,3-benzodioxol-5-ylcarbamate is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

butyl N-(1,3-benzodioxol-5-yl)carbamate

InChI

InChI=1S/C12H15NO4/c1-2-3-6-15-12(14)13-9-4-5-10-11(7-9)17-8-16-10/h4-5,7H,2-3,6,8H2,1H3,(H,13,14)

InChI Key

DBEHLLRESYVTFD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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